1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-[(4-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXUULVJBRSWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, and fused [1,2,3]Triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-Triazoles, have been studied for their interactions with various targets.
Mode of Action
Structure-based drug design studies on similar compounds have led to the identification of important h-bond interactions with specific amino acid residues, which improved selectivity.
Biochemical Pathways
For instance, some compounds have demonstrated biochemical and cellular potency against Janus kinase 2 (JAK2).
Pharmacokinetics
The solubility, density, and pka of similar compounds have been reported, which can impact their bioavailability.
Result of Action
Action Environment
The thermal stability of similar compounds has been reported, which can be influenced by environmental conditions.
Biological Activity
1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C15H11FN4OS
- Molecular Weight : 346.4 g/mol
- CAS Number : 1215460-48-2
The compound features a thieno-triazolo-pyrimidinone core with a fluorobenzyl thioether substituent. This unique arrangement of heteroatoms and aromatic systems may confer specific biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Case Study : A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines (e.g., MDA-MB-231 and MCF-7). Compounds displayed IC50 values as low as 17.83 μM against MCF-7 cells compared to standard treatments like Cisplatin .
Antimicrobial Activity
Compounds with similar structural motifs have also shown antimicrobial activity:
- Research Findings : A study on triazolopyrimidines indicated that certain derivatives exhibited significant inhibition against bacterial strains. The presence of the thioether group is believed to enhance this activity by improving membrane permeability .
Enzyme Inhibition
The biological activity of this compound may extend to enzyme inhibition:
- α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase effectively. This action is critical in managing postprandial glucose levels in diabetic patients .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for developing more effective derivatives. The presence of specific functional groups such as the fluorobenzyl thioether has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target enzymes or receptors.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 4-fluorobenzylthio group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues (e.g., 2-chlorobenzylthio in ), as fluorination often reduces oxidative degradation.
- Sulfur Linkages : Thioether groups (e.g., benzylthio in the target compound) improve membrane permeability compared to oxygen or nitrogen-linked derivatives .
Notes on Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves cyclization and functionalization steps. A common approach includes:
- Hydrazonoyl halide reactions : Reacting thieno[2,3-d]pyrimidinones with hydrazonoyl halides to form triazolo-pyrimidine cores .
- Oxidative cyclization : Using reagents like iodine or p-TsOH to cyclize hydrazone intermediates into fused triazolo-pyrimidines .
- Eco-friendly catalysts : Cellulose sulfuric acid improves yield and reduces environmental impact in solvent-based reactions . Key intermediates (e.g., 2-methylthio derivatives) are confirmed via elemental analysis and NMR .
Q. Which spectroscopic methods validate its structure?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.1–8.2 ppm) and fluorobenzyl groups (δ 4.5–5.0 ppm for SCH₂) .
- Mass spectrometry : High-resolution MS to confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detect thioether (C-S, ~600 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) bonds .
Q. What in vitro assays assess its anticancer activity?
Standard protocols include:
Q. How do substituents (e.g., 4-fluorobenzyl) influence bioactivity?
Substituents modulate lipophilicity and target binding:
- Fluorine : Enhances membrane permeability via electronegativity and metabolic stability .
- Thioether linkage : Improves sulfur-mediated interactions with enzyme active sites (e.g., kinases) .
- Methyl groups : Steric effects may reduce off-target binding .
Advanced Research Questions
Q. How can regioselectivity be controlled during cyclization?
Regioselectivity depends on:
- Catalyst choice : Acidic conditions (e.g., p-TsOH) favor triazolo-[4,3-a] over alternative isomers .
- Reaction temperature : Higher temps (100–120°C) promote thermodynamically stable products .
- Precursor substitution : Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions .
Q. What strategies address discrepancies in reported biological activities?
Contradictions arise from assay variability. Mitigation includes:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 vs. HepG2) and incubation times .
- Dose normalization : Compare molar concentrations rather than mass-based doses .
- Purity verification : HPLC (>95% purity) minimizes confounding effects from impurities .
Q. How can computational modeling optimize its drug-like properties?
Q. What in vivo models evaluate its therapeutic potential?
Preclinical models include:
Q. How can solubility be improved for better bioavailability?
Strategies include:
Q. What mechanistic insights explain its dual anticancer/anti-inflammatory effects?
Proposed mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
